

(2-chloro-6-methylquinolin-3-yl)methanol

melting point and solubility profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-chloro-6-methylquinolin-3-yl)methanol

Cat. No.: B187100

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **(2-chloro-6-methylquinolin-3-yl)methanol**

This technical guide provides a comprehensive overview of the melting point and solubility profile of **(2-chloro-6-methylquinolin-3-yl)methanol**, a heterocyclic compound of interest in medicinal chemistry and materials science. The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

(2-chloro-6-methylquinolin-3-yl)methanol is a solid at room temperature.[\[1\]](#) Its core physicochemical properties are summarized below.

Property	Value	Reference(s)
Melting Point	143-145 °C	[1]
Molecular Formula	C ₁₁ H ₁₀ ClNO	[1] [2] [3]
Molecular Weight	207.66 g/mol	[1] [2] [3]
CAS Number	123637-97-8	[1] [2] [3] [4]
Appearance	Solid	[1]

Solubility Profile

The solubility of **(2-chloro-6-methylquinolin-3-yl)methanol** is influenced by its aromatic quinoline structure and the presence of both a chloro and a hydroxymethyl group.[\[1\]](#) The hydroxyl group allows for hydrogen bonding, which contributes to its solubility in certain polar solvents.[\[1\]](#)

Solvent	Solubility	Rationale	Reference(s)
Water	Limited	The compound's aromatic nature and the chlorine substituent restrict aqueous solubility.	[1]
Polar Organic Solvents (e.g., Methanol, Ethanol)	Soluble	The hydroxymethyl group provides polar character, enabling dissolution in solvents like methanol and ethanol.	[1]

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the melting point and solubility of chemical compounds like **(2-chloro-6-methylquinolin-3-yl)methanol**.

Melting Point Determination: Capillary Method

This protocol is a standard technique for obtaining an accurate melting point range, which serves as a crucial indicator of a compound's purity.[\[5\]](#) Pure compounds typically exhibit a sharp melting range of 0.5-1.5°C, whereas impurities tend to lower and broaden the melting range.[\[5\]](#)

Materials:

- Dry, powdered sample of **(2-chloro-6-methylquinolin-3-yl)methanol**
- Capillary tubes (one end sealed)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle (if sample is not powdered)

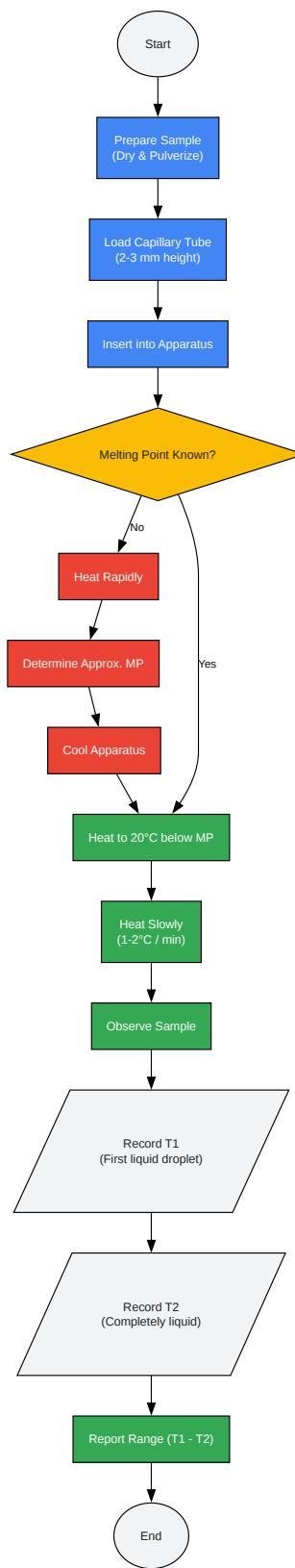
Procedure:

- Sample Preparation: Ensure the compound is completely dry and finely powdered.[\[6\]](#) If the solid is granular, gently pulverize it.[\[7\]](#)
- Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. [\[7\]](#) Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[\[7\]](#) To pack the sample tightly, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a glass tube or PVC pipe) several times.[\[7\]](#) The final packed sample height should be 2-3 mm.[\[7\]](#)
- Apparatus Setup: Place the loaded capillary tube into a slot in the melting point apparatus.[\[7\]](#)
- Approximate Melting Point (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20°C per minute) to find an approximate range.[\[5\]](#) Allow the apparatus to cool before proceeding.[\[7\]](#)
- Accurate Melting Point Determination: Heat the sample at a medium rate until the temperature is about 20°C below the expected or approximate melting point.[\[7\]](#) Then, slow the heating rate to no more than 1-2°C per minute to ensure thermal equilibrium.[\[5\]](#)
- Recording the Melting Range: Observe the sample through the viewfinder. Record the temperature at which the first droplet of liquid is visible (T1).[\[7\]](#) Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid (T2).[\[8\]](#) The melting point is reported as the range T1-T2.

Qualitative Solubility Assessment

This protocol provides a systematic way to determine a compound's solubility characteristics in various solvents, which can suggest the presence of certain functional groups.[\[9\]](#)[\[10\]](#)

Materials:


- Sample of **(2-chloro-6-methylquinolin-3-yl)methanol**
- Small test tubes
- Graduated cylinders or pipettes
- Vortex mixer or stirring rod
- Solvents: Deionized water, 5% NaOH (aq), 5% HCl (aq)

Procedure:

- Solvent Addition: Place approximately 25 mg of the compound into a small test tube.[9][10]
- Initial Solvent Test: Add 0.75 mL of the desired solvent (e.g., deionized water) in small portions.[9]
- Mixing: After each addition, shake the test tube vigorously or use a vortex mixer to ensure thorough mixing.[9]
- Observation: Visually inspect the mixture to determine if the solid has dissolved completely. If the compound dissolves, it is classified as "soluble" in that solvent. If a solid remains, it is "insoluble."
- Systematic Testing: This process should be repeated with a fresh sample for each new solvent to build a complete solubility profile. A suggested testing hierarchy is often water, followed by acidic and basic solutions for water-insoluble compounds.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the melting point of a solid organic compound using the capillary method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (2-chloro-6-methylquinolin-3-yl)methanol | 123637-97-8 [smolecule.com]
- 2. 123637-97-8 | (2-Chloro-6-methylquinolin-3-yl)methanol - Moldb [moldb.com]
- 3. CAS 123637-97-8 | (2-Chloro-6-methylquinolin-3-yl)methanol - Synblock [synblock.com]
- 4. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [(2-chloro-6-methylquinolin-3-yl)methanol melting point and solubility profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187100#2-chloro-6-methylquinolin-3-yl-methanol-melting-point-and-solubility-profile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com